molecular formula C13H14F3NO3 B12964543 tert-Butyl (2-formyl-3-(trifluoromethyl)phenyl)carbamate

tert-Butyl (2-formyl-3-(trifluoromethyl)phenyl)carbamate

Cat. No.: B12964543
M. Wt: 289.25 g/mol
InChI Key: ZXPKAGCBBDAJAO-UHFFFAOYSA-N
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Description

tert-Butyl (2-formyl-3-(trifluoromethyl)phenyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring substituted with a formyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-formyl-3-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 2-formyl-3-(trifluoromethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-formyl-3-(trifluoromethyl)phenyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of tert-Butyl (2-carboxy-3-(trifluoromethyl)phenyl)carbamate.

    Reduction: Formation of tert-Butyl (2-hydroxymethyl-3-(trifluoromethyl)phenyl)carbamate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (2-formyl-3-(trifluoromethyl)phenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which tert-Butyl (2-formyl-3-(trifluoromethyl)phenyl)carbamate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the formyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate: Similar structure but with a chloro group instead of a formyl group.

    1-tert-Butyl-3-(3-trifluoromethylphenyl)urea: Contains a urea group instead of a carbamate group.

Uniqueness

tert-Butyl (2-formyl-3-(trifluoromethyl)phenyl)carbamate is unique due to the presence of both a formyl group and a trifluoromethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H14F3NO3

Molecular Weight

289.25 g/mol

IUPAC Name

tert-butyl N-[2-formyl-3-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-10-6-4-5-9(8(10)7-18)13(14,15)16/h4-7H,1-3H3,(H,17,19)

InChI Key

ZXPKAGCBBDAJAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1C=O)C(F)(F)F

Origin of Product

United States

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